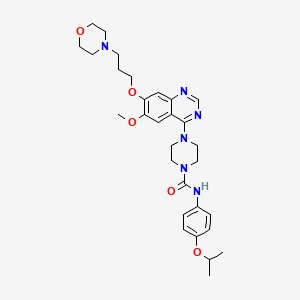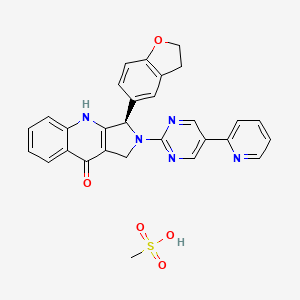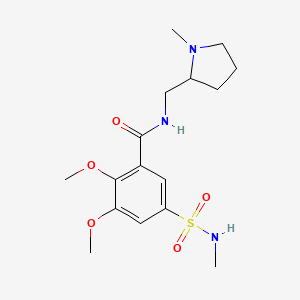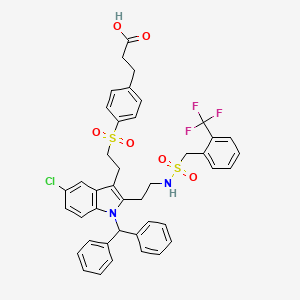
Unii-7lni1E5efa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-5212372 is a potent inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme responsible for the production of eicosanoids implicated in various inflammatory diseases, including asthma . This compound has shown significant potential in preclinical studies for its ability to inhibit the release of prostaglandins and leukotrienes from human lung mast cells .
Preparation Methods
The synthetic routes and reaction conditions for PF-5212372 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the incorporation of various functional groups to achieve its potent inhibitory properties . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, although specific details are proprietary to the manufacturing entities.
Chemical Reactions Analysis
PF-5212372 undergoes several types of chemical reactions, primarily focusing on its interaction with cPLA2α. The compound effectively inhibits the release of prostaglandin D2 and cysteinyl leukotrienes from anti-IgE-stimulated human lung mast cells . Common reagents and conditions used in these reactions include ionomycin-stimulated release assays and anti-IgE stimulation . The major products formed from these reactions are reduced levels of inflammatory mediators such as leukotriene B4, thromboxane A2, and prostaglandin D2 .
Scientific Research Applications
PF-5212372 has been extensively studied for its potential therapeutic applications in treating inflammatory diseases, particularly asthma . In preclinical models, the compound has demonstrated significant efficacy in inhibiting late-phase bronchoconstriction and airway hyper-responsiveness . Additionally, PF-5212372 has shown promise in treating atopic dermatitis, as evidenced by clinical trials assessing its safety and efficacy in topical formulations . The compound’s ability to inhibit key inflammatory pathways makes it a valuable tool in both basic and applied research in fields such as immunology, pharmacology, and respiratory medicine .
Mechanism of Action
PF-5212372 exerts its effects by inhibiting the activity of cytosolic phospholipase A2 alpha (cPLA2α), which is the rate-limiting enzyme responsible for the production of eicosanoids . By blocking cPLA2α, PF-5212372 effectively reduces the synthesis of inflammatory mediators such as prostaglandins and leukotrienes . This inhibition leads to a decrease in inflammation and associated symptoms in various disease models .
Comparison with Similar Compounds
PF-5212372 is unique in its potent and selective inhibition of cPLA2α, with an IC50 value of 7 nM . Similar compounds include other cPLA2α inhibitors such as zileuton and montelukast, which also target leukotriene pathways but with different mechanisms and efficacy profiles . Unlike PF-5212372, these compounds have varying degrees of success in clinical applications, highlighting the uniqueness and potential of PF-5212372 as a therapeutic agent .
Properties
CAS No. |
916136-25-9 |
|---|---|
Molecular Formula |
C42H38ClF3N2O6S2 |
Molecular Weight |
823.3 g/mol |
IUPAC Name |
3-[4-[2-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]ethylsulfonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C42H38ClF3N2O6S2/c43-33-18-21-38-36(27-33)35(24-26-55(51,52)34-19-15-29(16-20-34)17-22-40(49)50)39(48(38)41(30-9-3-1-4-10-30)31-11-5-2-6-12-31)23-25-47-56(53,54)28-32-13-7-8-14-37(32)42(44,45)46/h1-16,18-21,27,41,47H,17,22-26,28H2,(H,49,50) |
InChI Key |
HWNIPKHEEVNHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCS(=O)(=O)C6=CC=C(C=C6)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


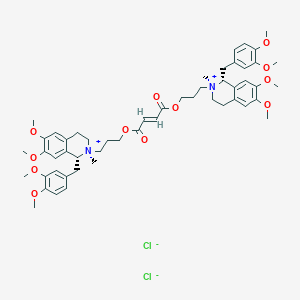
![1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B10826789.png)
![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)
![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)
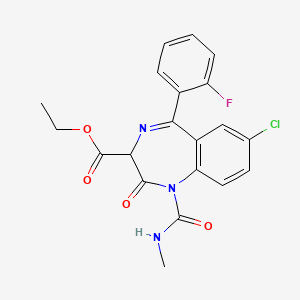
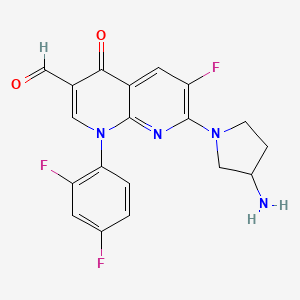
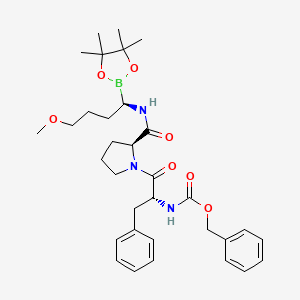
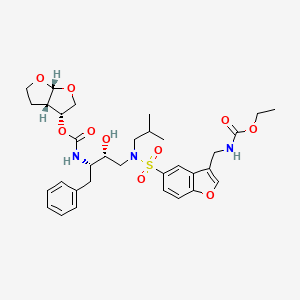
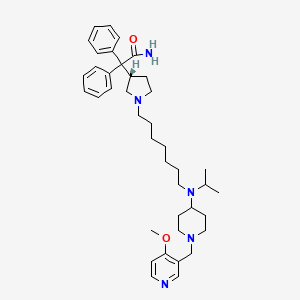
![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)
